molecular formula C10H17N3O B15115166 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine

4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B15115166
M. Wt: 195.26 g/mol
InChI Key: DVDNWCLZUZLIIT-UHFFFAOYSA-N
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Description

4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. It belongs to the class of 1-arylpyrazole derivatives, which are recognized as a privileged scaffold in drug discovery due to their diverse biological activities . Pyrazole-containing compounds are extensively investigated for their potential applications as anticancer, anti-inflammatory, analgesic, and antimicrobial agents, demonstrating the broad utility of this heterocyclic core . The morpholine ring and the pyrazole moiety are both common pharmacophores found in molecules that interact with various biological targets. Specifically, structurally related compounds, such as 1-arylpyrazole-based sigma-1 receptor (σ1R) antagonists, have shown high promise in preclinical studies for the treatment of neurogenic pain and neuropathic pain . This suggests that this compound may serve as a key intermediate or a lead compound for researchers exploring new sigma-1 receptor ligands and centrally acting analgesics. The compound is intended for use in laboratory research applications only. It is strictly for in vitro experiments and not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-[2-(3-methylpyrazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C10H17N3O/c1-10-2-3-13(11-10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3

InChI Key

DVDNWCLZUZLIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate morpholine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated morpholine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Reactions Involving the Morpholine Ring

The morpholine ring (a six-membered secondary amine) participates in nucleophilic reactions. Key transformations include:

Reaction Type Reagents/Conditions Outcome
Alkylation Alkyl halides (e.g., R-X), baseFormation of N-alkylated derivatives
Acylation Acyl chlorides, e.g., Cl-CO-RAmide formation via carbonyl substitution
Oxidation Oxidizing agents (e.g., H₂O₂)Formation of N-oxide or hydroxylamine

The secondary amine in morpholine can also undergo quaternization with methylating agents (e.g., CH₃I), leading to water-soluble salts .

Reactions Involving the Pyrazole Ring

The pyrazole moiety enables electrophilic aromatic substitution and cyclization reactions:

Reaction Type Reagents/Conditions Outcome
Electrophilic Substitution Nitric acid, bromine, or other electrophilesSubstitution at the 4-position of pyrazole
Cyclization Phenylhydrazine, acidic conditionsFormation of fused heterocycles (e.g., pyrazolines)
Metal-Catalyzed Reactions Cu catalysts, CF₃Si(CH₃)₃Introduction of trifluoromethyl groups via domino cyclization

The pyrazole ring’s reactivity is influenced by its aromaticity and nitrogen atoms, directing electrophiles to the 3- or 4-positions .

Intermolecular Reactions

The compound’s dual functionality allows for cross-reactivity:

  • Condensation : The morpholine amine can react with carbonyl compounds (e.g., aldehydes/ketones) to form imine or Mannich bases .

  • Transamination : Exchange of the morpholine group with other amines under acidic conditions (e.g., reflux with HCl) .

Biological and Analytical Implications

The compound’s reactivity informs its potential applications:

  • Pharmacological interactions : Morpholine’s solubility-enhancing properties and pyrazole’s bioactivity suggest utility in drug design (e.g., enzyme inhibitors).

  • Spectral analysis : Fragmentation patterns in mass spectrometry (e.g., m/z = 56 for morpholine side chains) aid structural confirmation .

Comparison with Structural Analogues

Distinctions in reactivity arise from substitution patterns:

Compound Key Difference
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine Pyrazole methyl at position 5 vs. 3
[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine Amine linkage instead of ethyl bridge

These variations alter regioselectivity in electrophilic substitution and nucleophilic reactions.

Scientific Research Applications

4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of 4-[2-(3-Methyl-1H-Pyrazol-1-yl)ethyl]morpholine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₉H₁₅N₃O 193.24 Ethyl linker, 3-methylpyrazole Drug intermediate; moderate hydrophobicity
4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine C₉H₁₄N₄O₃ 242.24 Nitroimidazole, ethyl linker Antiprotozoal activity (Nimorazole analog)
4-[2-(5-Methyl-1-naphthalen-2-yl-pyrazol-3-yl)oxyethyl]morpholine (S1RA) C₂₀H₂₃N₃O₂ 337.42 Naphthalene substituent, oxyethyl linker Sigma-1 receptor antagonist
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine C₁₃H₂₄BN₃O₃ 281.16 Boronic ester, ethyl linker Suzuki-Miyaura cross-coupling reagent
4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (Compound 10, ) C₁₄H₁₆N₄ 240.31 Phenyl group, imidazole substituent Enhanced π-π stacking interactions

Key Differences and Implications

Heterocycle Substitution: Target Compound: The 3-methylpyrazole offers electron-rich aromaticity, favoring hydrogen bonding and moderate hydrophobicity. 4-Nitroimidazole Analog (CAS 6497-78-5): The nitro group (-NO₂) is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions and conferring antiparasitic activity . Imidazole Derivatives (e.g., Compound 10): Imidazole’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity compared to pyrazole’s separated nitrogens, influencing solubility and target binding .

Linker Modifications: Ethyl vs. Boronic Ester (): The boronate group enables cross-coupling reactions, making it valuable in medicinal chemistry for late-stage functionalization .

Aromatic Substituents :

  • Naphthalene (S1RA) : Bulkier aromatic systems increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Phenyl (Compound 10) : The phenyl group promotes π-π stacking in protein binding pockets, critical for enzyme inhibition .

Q & A

Q. What are the established synthetic routes for 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine?

The compound can be synthesized via condensation reactions between pyrazole derivatives and morpholine-containing intermediates. For example, refluxing ethanol with a pyrazole precursor (e.g., 3-methyl-1H-pyrazole) and a morpholine-ethylating agent under controlled pH conditions is a common method . Purification often involves crystallization from ethanol or aqueous mixtures, as described in analogous morpholine-pyrazole syntheses . Key parameters include reaction time (e.g., 10–12 hours), stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole to morpholine derivative), and temperature (70–80°C) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the ethyl-linked morpholine-pyrazole backbone and methyl group positioning .
  • Mass spectrometry : High-resolution MS (HRMS) is critical for verifying the molecular ion peak (theoretical m/z: 243.30 for C14H17N3O\text{C}_{14}\text{H}_{17}\text{N}_3\text{O}) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as applied to related pyrazole-morpholine hybrids) resolves bond angles and spatial arrangements .
  • HPLC : Utilize reverse-phase columns with polar stationary phases (PSA = 30.29 Ų suggests moderate polarity) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization hinges on:

  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance condensation efficiency .
  • Solvent choice : Ethanol or THF improves solubility of intermediates, while DMF may accelerate reaction rates but complicate purification .
  • Temperature control : Gradual heating (e.g., 70°C to reflux) minimizes side reactions like pyrazole ring decomposition .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values)?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out assay-specific artifacts.
  • Control experiments : Test for off-target interactions using structurally related but pharmacologically inert analogs (e.g., 4-dodecylmorpholine derivatives) .
  • Metabolic stability assays : Assess whether hepatic enzymes (e.g., CYP450) degrade the compound inconsistently across models .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : Use the InChIKey (UTDTZYLJJVHOAV-UHFFFAOYSA-N) to model interactions with target proteins (e.g., kinases or GPCRs) .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., the pyrazole N1 position) .
  • QSAR models : Incorporate PSA (30.29 Ų) and logP (~1.8) to correlate physicochemical properties with bioactivity .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

  • Byproduct formation : Ethyl-linked intermediates may form dimers; column chromatography (silica gel, 10–20% MeOH/CH2_2Cl2_2) effectively separates these .
  • Hygroscopicity : Store the compound under anhydrous conditions (e.g., desiccated argon atmosphere) to prevent morpholine ring hydrolysis .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor the transition m/z 243.30 → 98.10 (morpholine fragment) .
  • Recovery studies : Spike known concentrations into plasma or tissue homogenates; target >85% recovery with RSD <10% .

Q. What stability issues arise under varying pH and temperature conditions?

  • Acidic conditions : The morpholine ring undergoes ring-opening at pH <3; use buffered solutions (pH 5–7) for in vitro assays .
  • Thermal degradation : Above 150°C, the ethyl linker may cleave; store at −20°C for long-term stability .

Q. How do substituent modifications (e.g., methyl vs. phenyl groups) impact biological activity?

  • 3-Methyl substitution : Enhances metabolic stability compared to bulkier groups (e.g., 3-phenyl), as seen in related pyrazole-morpholine hybrids .
  • Ethyl linker elongation : Replacing the ethyl group with propyl reduces CNS penetration due to increased PSA .

Q. What strategies resolve low aqueous solubility during in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 to maintain solubility without toxicity .
  • Salt formation : React with HCl or citric acid to improve bioavailability (tested in morpholine analogs) .

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